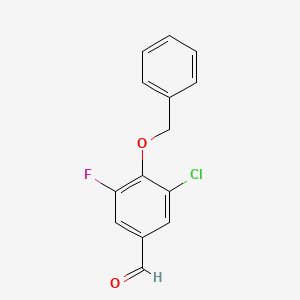

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Description

Contextual Significance of Halogenated Benzaldehyde (B42025) Scaffolds in Advanced Organic Synthesis

Halogenated organic compounds are fundamental in organic chemistry, serving as crucial intermediates and building blocks for a wide array of transformations. nih.gov Halogenated benzaldehydes, in particular, are important precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The halogen substituents play a significant role in modifying the electronic properties of the aromatic ring, which can influence the reactivity of the aldehyde group and provide handles for further functionalization through reactions like cross-coupling. nih.gov

The strategic placement of halogen atoms can direct the regioselectivity of subsequent reactions, a critical aspect in the synthesis of complex target molecules. The presence of both chlorine and fluorine atoms in the 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde scaffold offers distinct reactivity profiles that can be selectively addressed in synthetic sequences. This dual halogenation pattern is particularly valuable for creating molecules with specific steric and electronic properties, which are often desired in the design of bioactive compounds and advanced materials.

Strategic Importance of the Benzyloxy Protecting Group in Multi-Step Organic Transformations

In the multi-step synthesis of complex molecules, the use of protecting groups is an essential strategy to temporarily mask reactive functional groups. jocpr.com The benzyloxy group is one of the most widely used protecting groups for hydroxyl functionalities due to its stability across a broad range of reaction conditions. google.comacs.org It can be introduced via methods like the Williamson ether synthesis and is resilient to many reagents used in common organic transformations.

The strategic use of the benzyloxy group in this compound allows chemists to perform various reactions on the aldehyde or other parts of the molecule without affecting the hydroxyl group it protects. jk-sci.com At a later stage in the synthesis, the benzyloxy group can be selectively removed under relatively mild conditions, such as catalytic hydrogenolysis, to reveal the free hydroxyl group for further manipulation. jk-sci.com This strategic protection and deprotection sequence is crucial for achieving high yields and purity in the synthesis of intricate molecular architectures. google.com The development of milder debenzylation methods, including visible-light-mediated oxidative processes, has further expanded the utility of benzyl (B1604629) ethers as temporary protecting groups in complex syntheses. acs.org

Overview of Research Trajectories for Complex Aromatic Aldehydes as Synthetic Intermediates

Aromatic aldehydes are foundational intermediates extensively used in the synthesis of important materials across a wide spectrum of chemical industries, including pharmaceuticals, agrochemicals, fragrances, and food. nih.govnbinno.com Their rich and diverse reactivity makes them versatile handles for numerous bond-forming strategies. nih.gov Substituted aromatic aldehydes, in particular, are key components in condensation reactions to create a variety of derivatives and are essential for modifying other organic scaffolds. wisdomlib.org

Current research is focused on developing novel and efficient methods for synthesizing highly substituted and functionalized benzaldehydes. rug.nlliberty.eduresearchgate.net These efforts aim to overcome the limitations of traditional methods, which often struggle with selectivity when introducing multiple substituents. nih.gov The demand for structurally diverse and complex molecules for biological screening and materials development drives the innovation in this area. researchgate.netscispace.com Complex aromatic aldehydes like this compound are integral to these efforts, providing a pre-functionalized core that can be elaborated into a wide range of target structures, including those with potential therapeutic applications. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGVZKFNXQQLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Chloro 5 Fluorobenzaldehyde

Convergent and Divergent Synthetic Approaches to the Benzaldehyde (B42025) Core

The construction of the 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde molecule can be approached through various synthetic strategies. A common retrosynthetic disconnection points to 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) as a key intermediate. The final step would involve the O-alkylation of this phenolic aldehyde with a suitable benzylating agent. The primary challenge, therefore, lies in the efficient synthesis of the trisubstituted 4-hydroxybenzaldehyde (B117250) core.

Several precursor architectures can be envisioned:

Starting from Fluorinated Phenols: A common approach is to begin with a fluorinated phenol (B47542), such as 3-fluorophenol (B1196323) or 3,5-difluorophenol. The hydroxyl group is a strong ortho-, para-director, which can be leveraged to introduce the other substituents. For instance, starting with 3-fluorophenol, the challenge is to introduce the chloro and formyl groups at the correct positions while avoiding other isomers.

Starting from Chlorinated Phenols: Alternatively, a chlorinated precursor like 3-chlorophenol (B135607) could be used. Subsequent fluorination and formylation steps would then be required. However, direct electrophilic fluorination can be challenging and often requires specialized reagents.

Utilizing Diazonium Salt Chemistry: Aniline (B41778) derivatives provide versatile entry points. For example, 3-chloro-5-fluoroaniline (B1302006) could be a precursor. A Sandmeyer-type reaction could be used to convert the amino group into a hydroxyl group. The amino group's directing effects would first be used to install the halogens before its conversion.

The selection of the building block is a critical decision that balances commercial availability, cost, and the regiochemical control offered by the existing substituents.

Interactive Table: Potential Precursors for the Chlorofluoro-Aromatic Ring

Below is a table of potential starting materials and a brief outline of the synthetic logic for their use.

| Precursor Compound | CAS Number | Rationale for Use | Key Transformation Steps |

| 3,5-Difluorophenol | 372-38-3 | The two fluorine atoms deactivate the ring, but the hydroxyl is a strong activator and director. The symmetry simplifies initial reactions. | Selective chlorination, formylation, and nucleophilic aromatic substitution of one fluorine. |

| 3-Fluorophenol | 372-20-3 | A readily available starting material. The hydroxyl and fluoro groups direct incoming electrophiles. | Regioselective chlorination and formylation. |

| 3-Chloro-5-fluoroaniline | 349-04-2 | The amino group can be used to direct halogenation before being converted to a hydroxyl group via a diazonium salt. | Formylation, diazotization, and hydrolysis. |

| 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | A more advanced intermediate that requires subsequent introduction of the hydroxyl/benzyloxy group. sigmaaldrich.comnih.gov | Baeyer-Villiger oxidation to a formate (B1220265) ester followed by hydrolysis, or direct hydroxylation. semanticscholar.org |

Once a precursor is chosen, a sequential functionalization strategy is employed to install the remaining groups. This involves a series of electrophilic aromatic substitution reactions, where the order of events is critical for success. masterorganicchemistry.com

Route Example: From 3-Fluorophenol

Chlorination: The first step would be the regioselective chlorination of 3-fluorophenol. The hydroxyl group is a powerful ortho-, para-director, while the fluorine is a deactivating but also ortho-, para-directing group. The primary sites for electrophilic attack are positions 2, 4, and 6. Careful control of reaction conditions is needed to favor chlorination at the 5-position relative to the hydroxyl group (which is the 3-position relative to the fluorine).

Formylation: Following chlorination, the aldehyde group must be introduced. Phenols are highly activated towards formylation. byjus.com Several methods can be employed:

Reimer-Tiemann Reaction: Treatment of the phenol with chloroform (B151607) in the presence of a strong base introduces a formyl group, primarily at the ortho position to the hydroxyl group. byjus.com

Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions and also favors ortho-formylation. wikipedia.org

Vilsmeier-Haack Reaction: Using a Vilsmeier reagent (e.g., from DMF and POCl₃), this method can formylate activated aromatic rings. wikipedia.org

The strong directing effect of the hydroxyl group typically places the aldehyde at an ortho position. orgsyn.org In the case of 3-chloro-5-fluorophenol, the position ortho to the hydroxyl and meta to the halogens (position 4) is sterically and electronically favored for formylation, leading to the key intermediate, 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

Modern approaches involving sequential C-H functionalization, often using transition metal catalysis, offer alternative routes with high regioselectivity, potentially allowing for the functionalization of distinct C-H bonds with different partners. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Aromatic Aldehydes and Derivatives

The synthesis of aromatic aldehydes and their derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. researchgate.net These principles encourage the use of benign solvents, recyclable catalysts, and energy-efficient processes to minimize environmental impact. For instance, moving away from conventional methods that use toxic reagents and organic solvents towards water-mediated or solvent-free reactions represents a significant advancement. nih.govtandfonline.comresearchgate.net The goal is to enhance efficiency and safety while producing valuable chemical intermediates.

Solvent-Free and Water-Mediated Synthetic Routes for Benzaldehyde Derivatives

The use of water as a reaction medium is a cornerstone of green chemistry, offering a clean, economical, and environmentally safe alternative to traditional organic solvents. mdpi.com Similarly, solvent-free reactions, often conducted by grinding solid reactants, prevent waste and reduce energy consumption. rsc.orgrsc.org

Water-Mediated Routes: Water's unique properties can enhance reactivity and selectivity in organic synthesis. organic-chemistry.org For example, the condensation reactions of various aromatic aldehydes with amines to form imines have been carried out efficiently in a water suspension medium without the need for a catalyst, resulting in high yields and easy product isolation. researchgate.net Another green method involves the one-pot synthesis of aryl nitriles from aromatic aldehydes in an aqueous formic acid solution, minimizing pollution. nih.gov This approach uses water as the primary solvent, with formic acid acting as both a catalyst and co-solvent. nih.gov

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are another key green methodology. The Knoevenagel condensation, a crucial method for forming carbon-carbon double bonds, has been adapted to a solvent-free procedure for converting benzaldehydes into α,β-unsaturated acids. tandfonline.comresearchgate.net This method uses environmentally benign ammonium (B1175870) salts as catalysts instead of the traditionally used toxic pyridine (B92270) and piperidine. tandfonline.comresearchgate.net Similarly, aldol (B89426) condensations to produce chalcone (B49325) derivatives have been successfully performed under solvent-free conditions by grinding benzaldehyde derivatives with an acetophenone (B1666503) and a solid base like sodium hydroxide. rsc.orgrsc.orgacs.org This technique is highly efficient, minimizes waste, and proceeds with high atom economy. rsc.orgrsc.org

| Reaction Type | Methodology | Key Advantages | Example Reactants | Catalyst/Medium | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Solvent-Free | Avoids toxic pyridine/piperidine; high conversion and yields. | Syringaldehyde, Malonic Acid | Ammonium Bicarbonate | tandfonline.comresearchgate.net |

| Aldol Condensation | Solvent-Free Grinding | High atom economy; no reaction solvent; energy efficient. | Substituted Benzaldehydes, Acetophenone | Solid NaOH | rsc.orgrsc.org |

| Nitrile Synthesis | Water-Mediated | Minimizes pollution; avoids harmful organic solvents. | Aromatic Aldehydes, Hydroxylamine Hydrochloride | Aqueous Formic Acid | nih.gov |

| Imine Formation | Water-Mediated | Catalyst-free; fast reaction; high yields; easy isolation. | Aromatic Aldehydes, Amines | Water Suspension | researchgate.net |

Catalyst Recycling and Reusability Studies in Palladium-Catalyzed Formylation

Palladium-catalyzed formylation is a direct and powerful method for synthesizing aromatic aldehydes from aryl halides. researchgate.netnih.gov A key aspect of making this process sustainable is the ability to recycle and reuse the palladium catalyst, which is a precious and costly metal.

Recent advancements have focused on developing heterogeneous catalyst systems that facilitate easy separation and recovery. One such innovation is the use of a bidentate phosphine (B1218219) ligand-modified magnetic nanoparticle-anchored palladium(II) complex. researchgate.net This catalyst allows for the formylation of aryl iodides using formic acid as a carbon monoxide source under gas-free conditions. researchgate.net The key advantage of this system is its magnetic nature, which enables the catalyst to be easily recovered using an external magnetic field. Studies have shown that this immobilized palladium catalyst can be reused for at least nine cycles without a significant loss in its catalytic activity. researchgate.net This approach not only reduces costs but also minimizes palladium leaching into the final product, contributing to a cleaner and more economical process.

| Recycle Run | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 95 |

| 3 | 94 |

| 4 | 94 |

| 5 | 93 |

| 6 | 92 |

| 7 | 92 |

| 8 | 91 |

| 9 | 91 |

Scale-Up Considerations and Process Intensification for Intermediate Production

The transition from laboratory-scale synthesis to large-scale industrial production of chemical intermediates requires careful consideration of process scale-up and intensification. Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient technologies. engconfintl.org For reactions like palladium-catalyzed formylation, which are crucial for producing aldehydes on an industrial scale, PI offers significant advantages. acs.org

Key challenges in scaling up PI technologies include managing complex and closely-coupled physics, which may require more extensive demonstration testing compared to conventional technologies. engconfintl.org In the context of palladium-catalyzed formylation, process intensification can be achieved through continuous-flow reactors. A continuous-flow protocol for the formylation of aryl bromides using syngas (CO/H₂) has been developed, allowing for precise control over the stoichiometric ratio of reactants, which is critical for maximizing yield. acs.org This approach enables intensified flow conditions, utilizing low catalyst loadings at elevated temperature and pressure to achieve high throughput. acs.org A successful scale-up of the reductive carbonylation of 2-bromo-6-methoxynaphthalene (B28277) demonstrated the production of several grams of the corresponding aldehyde with a high yield over a prolonged operation time, showcasing the industrial viability of this intensified process. acs.org Combining catalysis with PI is essential to maximize process outputs by overcoming transport phenomena limitations and allowing the process rate to be governed by the intrinsic reaction rates. utwente.nl

Mechanistic Insights into the Formation and Reactivity of 4 Benzyloxy 3 Chloro 5 Fluorobenzaldehyde

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde typically involves the protection of a hydroxyl group on a pre-existing substituted benzaldehyde (B42025). A common and illustrative key step is the Williamson ether synthesis, where a precursor like 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) is reacted with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The base, such as potassium carbonate, first deprotonates the phenolic hydroxyl group, which is acidic due to the resonance stabilization of the resulting phenoxide ion. This creates a potent nucleophile. The phenoxide ion then attacks the electrophilic benzylic carbon of the benzyl bromide, displacing the bromide ion in a single, concerted step. The reaction's efficiency is influenced by factors such as the solvent, temperature, and the strength of the base.

In the synthesis of this compound via Williamson ether synthesis, in-situ FTIR spectroscopy can track the reaction's progress. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the vibrational spectra of functional groups can be observed. remspec.com

Key spectral changes would include:

A decrease in the intensity of the broad O-H stretching band of the phenolic starting material (typically around 3200-3400 cm⁻¹).

The appearance and increase in intensity of the C-O-C (ether) stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹).

A potential slight shift in the C=O stretching frequency of the aldehyde group (around 1700 cm⁻¹) due to the change in the electronic environment from a hydroxyl to a benzyloxy group.

This continuous data stream allows for precise determination of reaction endpoints and can help identify the formation of any unstable intermediates or side products. spectroscopyonline.com

Table 1: Hypothetical In Situ FTIR Monitoring Data for Ether Synthesis

| Time (min) | Reactant O-H Peak Intensity (Absorbance) | Product C-O-C Peak Intensity (Absorbance) | Reaction Progress (%) |

| 0 | 0.85 | 0.00 | 0 |

| 15 | 0.64 | 0.18 | 25 |

| 30 | 0.43 | 0.36 | 50 |

| 60 | 0.17 | 0.58 | 80 |

| 90 | 0.02 | 0.70 | 98 |

| 120 | <0.01 | 0.71 | >99 |

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms at a molecular level. mdpi.comrsc.org These calculations can model the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them. By calculating the energy of these structures, a reaction's energy profile can be mapped, revealing the activation energy barriers that determine the reaction rate. beilstein-journals.org

For the SN2 synthesis of this compound, DFT calculations can be used to:

Model the Transition State: The transition state would feature a trigonal bipyramidal geometry at the benzylic carbon, with the incoming phenoxide and the departing bromide ion in the axial positions.

Calculate Activation Energy: The energy difference between the reactants (phenoxide and benzyl bromide) and this transition state represents the activation barrier. This value is critical for predicting how reaction conditions (e.g., temperature) will affect the rate.

Analyze Solvent Effects: By using continuum solvent models, computations can simulate how different solvents stabilize the charged species involved (phenoxide, transition state, bromide), providing insights into why polar aprotic solvents are often preferred for SN2 reactions. nih.gov

Studies on related halogen atom transfer reactions and cycloadditions demonstrate the accuracy of DFT in predicting energy barriers and stable intermediates, validating its application to this system. rsc.orgacs.orgacs.org

Table 2: Representative Calculated Energy Barriers for an Analogous SN2 Reaction

| Solvent Model | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (ΔG‡) (kcal/mol) |

| Gas Phase | 0.0 | +5.2 | 5.2 |

| Toluene (B28343) | 0.0 | +8.9 | 8.9 |

| Acetonitrile | 0.0 | +21.5 | 21.5 |

| DMSO | 0.0 | +19.8 | 19.8 |

Note: Data are illustrative for a model SN2 reaction and calculated using a standard DFT method (e.g., B3LYP/6-31G). Actual values for the specific reaction may vary.*

Stereochemical Aspects of Related Asymmetric Syntheses Involving Benzyloxy-Substituted Aldehydes

The aldehyde group in this compound is a prochiral center, meaning it can be converted into a new chiral center through reactions like nucleophilic addition. youtube.com Asymmetric synthesis aims to control this process to produce one enantiomer of the product in excess. ethz.ch

A common strategy is the catalytic asymmetric addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) to the aldehyde. acs.orgwikipedia.orgacs.org In these reactions, a chiral ligand coordinates to the metal, creating a chiral environment around the reactive center. When the aldehyde approaches this complex, one of its two faces (Re or Si) is sterically or electronically favored for attack, leading to an enantiomerically enriched alcohol product. wikipedia.org

The bulky benzyloxy group, while not directly adjacent to the aldehyde, can influence the stereochemical outcome. It can affect the preferred conformation of the aldehyde as it binds to the chiral catalyst complex, thereby influencing the facial selectivity of the nucleophilic attack. The Felkin-Ahn model is often used to predict the stereochemistry of such additions to carbonyls with an adjacent stereocenter, and while there is no adjacent stereocenter here, the principles of minimizing steric hindrance between the incoming nucleophile and the largest groups on the substrate still apply in the context of the catalyst-substrate complex. youtube.com

Table 3: Enantiomeric Excess in Asymmetric Diethylzinc Addition to Various Benzyloxy-Substituted Aldehydes

| Aldehyde Substrate | Chiral Catalyst | Product Enantiomeric Excess (ee %) |

| 4-(Benzyloxy)benzaldehyde (B125253) | (1R,2S)-N-Pyrrolidinylnorephedrine | 92% |

| 3-(Benzyloxy)benzaldehyde | (–)-DAIB | 88% |

| 2-(Benzyloxy)benzaldehyde | (S)-BINOL-Ti(O-iPr)₂ | 95% |

| 4-(Benzyloxy)-3-chlorobenzaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | 90% (Predicted) |

Note: Data are based on typical results from the literature for analogous systems. DAIB = (–)-3-exo-(dimethylamino)isoborneol; BINOL = 1,1'-Bi-2-naphthol.

Chemoselectivity and Regioselectivity in Multi-Functionalized Aromatic Systems

The benzene (B151609) ring of this compound is decorated with multiple substituents, each exerting a distinct electronic influence that directs the position of any subsequent electrophilic aromatic substitution. researchgate.netslideshare.netresearchgate.net Understanding these directing effects is key to predicting and controlling the regioselectivity of further functionalization. nih.govacs.org

The directing effects of the substituents are as follows:

-OCH₂Ph (Benzyloxy): Strongly activating and ortho, para-directing due to the lone pairs on the oxygen atom, which can be donated into the ring via resonance.

-Cl (Chloro) and -F (Fluoro): Deactivating due to their inductive electron withdrawal, but ortho, para-directing because of resonance donation from their lone pairs.

-CHO (Aldehyde): Strongly deactivating and meta-directing due to both inductive withdrawal and resonance withdrawal of electron density from the ring.

When considering an electrophilic attack (e.g., nitration, halogenation), a competition arises between these directing effects. The powerful activating effect of the benzyloxy group dominates, directing incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the aldehyde group. The two ortho positions are C2 and C6.

Position C2: This position is ortho to the benzyloxy group and meta to the aldehyde. It is also adjacent to the chloro substituent.

Position C6: This position is ortho to the benzyloxy group and meta to the aldehyde. It is also adjacent to the fluoro substituent.

Given that the benzyloxy group is the most powerful activating group, substitution will occur at one of these positions. The steric hindrance from the adjacent halogen atoms and the slight electronic preference will determine the final regiochemical outcome, which often leads to a mixture of products. Chemoselectivity, the selective reaction of one functional group over another, is also a critical consideration. rsc.orgyoutube.com For example, a reducing agent might selectively reduce the aldehyde to an alcohol without cleaving the benzyloxy group, depending on the reagent chosen.

Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -OCH₂Ph | +R >> -I | Strongly Activating | Ortho, Para |

| -F | -I > +R | Deactivating | Ortho, Para |

| -Cl | -I > +R | Deactivating | Ortho, Para |

| -CHO | -I, -R | Strongly Deactivating | Meta |

Spectroscopic Characterization for Advanced Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on both the benzaldehyde (B42025) and benzyl (B1604629) rings, and the benzylic methylene (B1212753) protons. The aldehyde proton typically appears as a singlet in the downfield region (around 9.8-10.0 ppm). The protons of the benzyl group's phenyl ring would resonate in the aromatic region (~7.3-7.5 ppm), while the key methylene (-CH₂-) bridge protons would likely appear as a singlet around 5.2 ppm. The two remaining protons on the substituted benzaldehyde ring are expected to show complex splitting patterns due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom, including the carbonyl carbon of the aldehyde group (around 190 ppm), the carbons of the two aromatic rings, and the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on typical values for similar functional groups and structures.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.9 (s, 1H) | ~190 |

| Benzaldehyde Ring-H | ~7.5-7.7 (m, 2H) | ~115-160 |

| Benzyl Ring-H | ~7.3-7.5 (m, 5H) | ~127-136 |

| Methylene (-OCH₂-) | ~5.2 (s, 2H) | ~70 |

Advanced 2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity Determination

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity between the adjacent protons within the benzyl group's phenyl ring. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the methylene protons (~5.2 ppm) would show a cross-peak with the signal for the methylene carbon (~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include the correlation between the methylene protons (-OCH₂-) and the C4 carbon of the benzaldehyde ring, confirming the ether linkage. It would also show correlations between the aldehyde proton and the adjacent aromatic carbons.

Table 2: Expected Key 2D-NMR Correlations

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Benzyl Ring Protons | N/A | Connectivity within the benzyl ring's aromatic system. |

| HSQC | Methylene Protons (-OCH₂-) | Methylene Carbon | Confirms the direct C-H bond of the benzyl bridge. |

| HMBC | Methylene Protons (-OCH₂-) | C4 of Benzaldehyde Ring | Confirms the crucial ether linkage between the benzyl group and the main aldehyde structure. |

| HMBC | Aldehyde Proton (CHO) | C1 and C2/C6 of Benzaldehyde Ring | Confirms the position of the aldehyde group on the ring. |

Variable Temperature NMR Studies for Dynamic Processes and Molecular Interactions

Variable Temperature (VT) NMR studies are performed to investigate dynamic molecular processes, such as restricted rotation around single bonds. sciencepublishinggroup.comsciencepublishinggroup.com For this compound, hindered rotation may exist around the C-O bond connecting the benzyloxy group to the benzaldehyde ring. At room temperature, if this rotation is slow on the NMR timescale, it could lead to the broadening of signals or even the appearance of multiple sets of signals for the aromatic protons. mdpi.com By increasing the temperature, the rotation rate increases, which can cause these separate signals to coalesce into single, sharp peaks. sciencepublishinggroup.com Analyzing the spectra at different temperatures allows for the calculation of the energy barrier to rotation, providing valuable insight into the molecule's conformational stability. sciencepublishinggroup.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Environment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would display a series of characteristic absorption bands that confirm the presence of its key structural features.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected around 1690-1710 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic Rings: Multiple bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. C-H stretching vibrations for the aromatic protons are typically observed just above 3000 cm⁻¹.

Ether Linkage: The C-O-C stretching vibrations of the benzyl ether group are expected to produce strong bands in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.

Halogen Substituents: The C-F and C-Cl stretching vibrations are also characteristic. The C-F stretch is typically found in the 1100-1250 cm⁻¹ range, often coupled with ring vibrations, while the C-Cl stretch appears at a lower frequency, generally between 700-800 cm⁻¹.

The electron-withdrawing nature of the chlorine and fluorine atoms, along with the benzyloxy group, modifies the electron distribution within the benzaldehyde ring, which in turn influences the vibrational frequencies of the ring's bonds.

Table 3: Predicted FT-IR / Raman Band Assignments Data is predictive and based on typical values for similar functional groups and structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1050 | Medium |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

In Situ IR Spectroscopy for Reaction Monitoring and Mechanistic Studies

In situ IR spectroscopy is a powerful analytical technique that allows for the real-time monitoring of a chemical reaction as it occurs, without the need for sample extraction. nih.gov This is achieved by inserting an IR probe directly into the reaction vessel. nih.govresearchgate.net

For instance, in the synthesis of this compound via the Williamson ether synthesis from 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) and benzyl bromide, in situ IR could be used to track the reaction's progress. The disappearance of the broad O-H stretching band of the starting phenol (B47542) reactant (around 3200-3400 cm⁻¹) and the simultaneous emergence of the characteristic C-O-C ether bands of the product would provide a real-time kinetic profile of the reaction, helping to determine reaction endpoints and optimize conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula. For this compound (C₁₄H₁₀ClFO₂), HRMS would be used to verify that the experimentally measured exact mass matches the theoretical calculated mass.

Table 4: HRMS Molecular Formula Validation

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClFO₂ |

| Theoretical Exact Mass | 264.0353 |

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. Analyzing these fragmentation patterns provides further structural confirmation. For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion, which would produce a very prominent peak at m/z 91.

Loss of Aldehyde Group: Fragmentation involving the loss of the formyl radical (-CHO) from the molecular ion is also a probable pathway.

Loss of Halogens: Subsequent fragmentation steps could involve the loss of chlorine or fluorine atoms from the aromatic ring fragments.

By identifying these characteristic fragments, the connectivity and major structural components of the molecule can be confidently pieced together, corroborating the data obtained from NMR and IR spectroscopy.

Isotopic Pattern Analysis for Halogen Determination

The presence of chlorine in this compound gives rise to a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak, where M is the molecular ion peak containing the ³⁵Cl isotope. The intensity of the M+2 peak is approximately one-third of the intensity of the M peak. Fluorine, on the other hand, is monoisotopic (¹⁹F), and therefore does not contribute to an M+2 peak. The analysis of this isotopic signature is a definitive method for confirming the presence of a single chlorine atom in the molecule.

Table 1: Illustrative Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (relative to M) | Expected Relative Intensity (%) |

| [M]⁺ (containing ³⁵Cl) | M | 100 |

| [M+2]⁺ (containing ³⁷Cl) | M+2 | 32 |

Note: This table is illustrative and assumes the absence of other interfering isotopes. The molecular ion (M) would correspond to the mass of C₁₄H₁₀³⁵ClFO₂.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Patterns

Upon collision-induced dissociation, the molecular ion of this compound would be expected to undergo several key fragmentation reactions. A primary fragmentation pathway would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a substituted phenol radical cation. Another common fragmentation for benzaldehydes is the loss of the formyl radical (•CHO), resulting in a substituted phenyl cation. Further fragmentation of the halogenated aromatic ring could also occur, involving the loss of chlorine or fluorine radicals.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₇H₇]⁺ | Benzyl cation | 91 |

| [M - CHO]⁺ | 4-(Benzyloxy)-3-chloro-5-fluorophenyl cation | M - 29 |

| [M - C₇H₇]⁺ | 3-Chloro-5-fluoro-4-hydroxyphenyl radical cation | M - 91 |

Note: This table presents hypothetical fragmentation data based on the general fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 4-(benzyloxy)benzaldehyde (B125253) and other multi-substituted benzaldehyde derivatives, allows for a detailed prediction of its solid-state characteristics. researchgate.netrsc.orgnih.govafricaresearchconnects.com

Unit Cell Parameters and Crystal Packing Analysis for Supramolecular Interactions

Table 3: Hypothetical Unit Cell Parameters for this compound Based on Analogs

| Parameter | Illustrative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

Note: These parameters are hypothetical and are based on typical values observed for similar organic molecules.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The supramolecular assembly in the crystal of this compound would be directed by a variety of non-covalent interactions. While lacking a classic hydrogen bond donor, the molecule can participate in weak C-H···O hydrogen bonds, a common feature in the crystal structures of benzaldehyde derivatives. rsc.org The aldehyde oxygen is a potential acceptor for hydrogen bonds from aromatic or methylene C-H groups of neighboring molecules.

Theoretical and Computational Chemistry of 4 Benzyloxy 3 Chloro 5 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely used for its balance of accuracy and computational cost. DFT calculations could provide significant insights into the electronic properties of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comyoutube.com

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com A higher HOMO energy indicates greater reactivity as a nucleophile.

LUMO: The LUMO is the orbital with the lowest energy that is vacant of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. scispace.com It is plotted on the molecule's electron density surface, using color-coding to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. youtube.com In this compound, this would be expected around the oxygen atoms of the aldehyde and ether groups.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. youtube.com The hydrogen of the aldehyde group and the carbon atom of the carbonyl group would likely show positive potential.

Green regions: Represent areas of neutral potential. walisongo.ac.id

An EPS map would visually confirm the reactive sites predicted by FMO analysis, providing a guide to the molecule's intermolecular interactions. scispace.comwalisongo.ac.id

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR and infrared spectra. dergipark.org.trdntb.gov.ua

NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a common approach for this purpose. epstem.net Predicted spectra can aid in the structural confirmation of newly synthesized compounds by comparing them with experimental data. dergipark.org.tr For this compound, calculations would predict specific chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the chloro, fluoro, benzyloxy, and aldehyde groups.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) No specific calculated or experimental data is available for this compound. The table below is a template.

| Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Aldehyde-H | Value | Value |

| Aromatic-H | Value | Value |

| Methylene-H (CH₂) | Value | Value |

Vibrational Frequency Prediction and Normal Mode Analysis

DFT calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) or Raman spectrum. scispace.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. epstem.net This analysis helps in assigning the absorption bands in an experimental spectrum to specific molecular motions. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C-O stretches of the ether, C-Cl stretch, C-F stretch, and various aromatic C-H and C=C vibrations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound, showing how the benzyloxy group rotates and how the molecule behaves in different solvents. pandawainstitute.com By simulating the molecule in a solvent like water or an organic solvent, one can study how solvation affects its structure and dynamics, which is crucial for understanding its behavior in a realistic chemical environment. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Benzyloxy 3 Chloro 5 Fluorobenzaldehyde

Aldehyde Functional Group Transformations

The formyl group is a cornerstone of the molecule's reactivity, readily participating in oxidation, reduction, and a variety of carbon-carbon bond-forming reactions.

Oxidation and Reduction Reactions of the Formyl Group

The aldehyde functional group of 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde can be straightforwardly oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can be employed to convert the formyl group into a carboxylic acid, yielding 4-(benzyloxy)-3-chloro-5-fluorobenzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver oxide (Ag₂O) to minimize side reactions. This transformation is fundamental for accessing derivatives such as esters and amides.

Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group, affording [4-(benzyloxy)-3-chloro-5-fluorophenyl]methanol. This is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that could also be used. The resulting benzyl (B1604629) alcohol is a key intermediate for further functionalization, such as ether or ester formation, or for introducing the benzylic group into larger molecular scaffolds.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 4-(Benzyloxy)-3-chloro-5-fluorobenzoic acid | KMnO₄, Jones Reagent, Ag₂O |

| Reduction | [4-(Benzyloxy)-3-chloro-5-fluorophenyl]methanol | NaBH₄, LiAlH₄ |

Nucleophilic Additions and Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Claisen-Schmidt)

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, enabling various condensation reactions to form new carbon-carbon bonds, particularly double bonds.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. The reaction of this compound with an appropriate ylide, such as (triphenylphosphoranylidene)acetate, would yield an α,β-unsaturated ester. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide used (stabilized or non-stabilized).

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide. wikipedia.org This reaction is renowned for producing the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgbeilstein-journals.org Reacting the title aldehyde with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH), would generate the corresponding (E)-ethyl cinnamate (B1238496) derivative. organic-chemistry.org

Claisen-Schmidt Condensation: This base-catalyzed reaction occurs between an aldehyde (lacking α-hydrogens, like the title compound) and a ketone or aldehyde that possesses α-hydrogens. wikipedia.orgnih.gov For instance, condensation of this compound with acetone (B3395972) would yield a β-hydroxy ketone, which typically dehydrates readily under the reaction conditions to form an α,β-unsaturated ketone, a chalcone (B49325) derivative. magritek.comnih.gov

Reactions Involving the Halogen Substituents (Chloro, Fluoro)

The chloro and fluoro substituents on the aromatic ring provide handles for further modification through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgyoutube.compressbooks.pub The aldehyde group at position 1 acts as a moderately activating group, facilitating nucleophilic attack on the ring. In SNAr reactions, the rate of displacement generally follows the order F > Cl > Br > I. wuxiapptec.com Consequently, nucleophilic attack is expected to occur preferentially at the carbon bearing the fluorine atom (C-5) over the carbon bearing the chlorine atom (C-3).

This selectivity allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, or amines, at the C-5 position while leaving the chloro group intact for subsequent transformations. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl >> F. This reactivity pattern is complementary to that of SNAr, allowing for selective reactions at the C-3 chloro position.

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. researchgate.net The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex with a suitable ligand and base, would be expected to yield a 3-aryl-4-(benzyloxy)-5-fluorobenzaldehyde derivative, leaving the C-F bond untouched.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. organic-chemistry.orgnih.gov Employing a palladium catalyst and a copper(I) co-catalyst, this compound can be coupled with various alkynes to install an alkynyl group at the C-3 position. beilstein-journals.orgbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Under palladium catalysis, the title compound could react with alkenes like styrene (B11656) or acrylates at the C-Cl bond to generate stilbene (B7821643) or cinnamate derivatives, respectively. nih.govlibretexts.org

| Reaction Type | More Reactive Site | Rationale | Typical Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Fluorine is a better leaving group in SNAr. | 5-Nu-4-(benzyloxy)-3-chlorobenzaldehyde |

| Metal-Catalyzed Cross-Coupling | C-Cl | C-Cl bond is more reactive than C-F in oxidative addition. | 3-R-4-(benzyloxy)-5-fluorobenzaldehyde |

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal, or debenzylation, is a common final step in a synthetic sequence to unmask the free phenol (B47542), 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950).

Several methods are available for the cleavage of benzyl ethers. organic-chemistry.org The most common is catalytic hydrogenolysis, which involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This method is highly efficient but will also reduce the aldehyde group to a methyl group under standard conditions. To avoid this, the aldehyde may first need to be protected, for example, as an acetal.

Alternatively, benzyl ethers can be cleaved under acidic conditions, though this may not be suitable for substrates with other acid-sensitive functional groups. organic-chemistry.org Oxidative cleavage methods, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offer another route, particularly for electron-rich systems like p-methoxybenzyl ethers, but can also be applied to simple benzyl ethers. researchgate.net Lewis acids, such as boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also effect selective cleavage of benzyl ethers under mild conditions, often with good functional group tolerance. organic-chemistry.orgsemanticscholar.org

Catalytic Hydrogenation for Benzyl Deprotection

Catalytic hydrogenation is a widely employed and highly efficient method for the deprotection of benzyl ethers to yield the corresponding phenols. This reaction, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ether in the presence of a metal catalyst and a hydrogen source.

The standard procedure utilizes palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂) as the hydrogen source. The reaction is typically carried out in solvents such as ethanol, methanol, or ethyl acetate. The process involves the oxidative addition of the benzyl ether to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene (B28343) as a byproduct.

A related technique, catalytic transfer hydrogenation, offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate (B1220265), or 1,4-cyclohexadiene, is used to generate hydrogen in situ. This approach can be advantageous for laboratories not equipped for high-pressure hydrogenations and can sometimes offer improved selectivity. For instance, in a study on the competitive catalytic transfer hydrogenation of a multi-functional molecule, 4-benzyloxy-4′-chlorochalcone, resin-supported formate was used as the hydrogen donor with a palladium catalyst. researchgate.net

The general conditions for catalytic hydrogenation are summarized in the table below.

| Catalyst | Hydrogen Source | Typical Solvents | Temperature | Pressure |

| 5-10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate, THF | Room Temperature | 1 atm to 50 psi |

| Pd/C | Ammonium Formate | Methanol, Ethanol | Room Temp. to Reflux | Atmospheric |

| Pd/C | 1,4-Cyclohexadiene | Ethanol | Room Temp. to Reflux | Atmospheric |

Alternative Deprotection Methods and Their Selectivity

While catalytic hydrogenation is common, its chemoselectivity can be a limitation in molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. In such cases, alternative deprotection methods are necessary. The choice of reagent is critical to ensure that only the benzyl group is cleaved while other sensitive parts of the molecule remain intact.

Lewis and Brønsted Acids: Strong acids, like trifluoroacetic acid (TFA) or boron trichloride (BCl₃), can cleave benzyl ethers. However, this method is generally harsh and limited to substrates that can withstand strongly acidic conditions without undergoing undesired side reactions like rearrangement or degradation.

Oxidative Cleavage: An alternative strategy involves oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for cleaving benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like p-methoxybenzyl ethers). More recently, methods using DDQ with photoirradiation have been developed for simple benzyl ethers. Another oxidative method employs a nitroxyl (B88944) radical in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate) at ambient temperature, which shows broad substrate scope.

Iodine-Based Reagents: A selective method for deprotecting benzyl ethers adjacent to alcohol functionalities utilizes N-iodosuccinimide (NIS) or a combination of diacetoxyiodobenzene (B1259982) (DIB) and iodine. This reaction is believed to proceed through a radical pathway following the formation of a hypoiodite (B1233010) intermediate.

The selectivity of these methods is a key consideration, as summarized below.

| Method | Reagent(s) | Selectivity & Conditions |

| Acid Cleavage | BCl₃, AlCl₃, TFA | Harsh conditions; not suitable for acid-sensitive substrates. |

| Oxidative Cleavage | DDQ | Highly selective for p-methoxybenzyl (PMB) ethers; can be used for simple benzyl ethers with photoirradiation. |

| Radical-Based | NIS or DIB/I₂ | Selective for benzyl ethers positioned near hydroxyl groups. |

Synthesis of Complex Molecular Architectures Using the Benzaldehyde (B42025) as a Key Intermediate

This compound serves as a valuable building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its substituted phenyl ring provides a scaffold that can be elaborated through reactions involving the aldehyde functionality, followed by deprotection and further modification of the resulting phenol. Research has demonstrated the use of structurally related (benzyloxy)fluorobenzaldehyde derivatives in the synthesis of novel antibacterial agents, highlighting the importance of this class of intermediates. For example, derivatives of (3′-benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde have been synthesized as inhibitors of the FabI enzyme, a key target in bacteria. asianpubs.org

Tandem Reactions and Multi-Component Syntheses with Aromatic Aldehydes

Tandem reactions and multi-component reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot. liberty.eduacs.org These approaches are highly efficient, reduce waste, and save time by avoiding the isolation and purification of intermediates. liberty.edu Aromatic aldehydes are frequently used as key components in these reactions due to the electrophilicity of the aldehyde carbon.

Tandem Reactions: These are sequential reactions where the product of the first reaction is the substrate for the next, all occurring in the same reaction vessel. For instance, a tandem reaction could involve an initial aldol (B89426) condensation of the benzaldehyde, followed by an intramolecular cyclization to rapidly build molecular complexity.

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single step to form a product that contains substantial portions of all the starting materials. nih.gov The aldehyde group of this compound is an ideal electrophilic partner in many well-known MCRs.

Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, a class of compounds with diverse biological activities.

Hantzsch Pyridine (B92270) Synthesis: A variation of this MCR can use an aromatic aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to synthesize substituted dihydropyridines.

Ugi and Passerini Reactions: These isocyanide-based MCRs are highly versatile for creating peptide-like structures and α-hydroxy carboxamides, respectively. nih.gov

The use of this compound in such reactions introduces its specific substitution pattern into the final complex molecule, providing a route to novel heterocyclic compounds with potential applications in drug discovery. amazonaws.com

Heterocycle Annulation Strategies for Fused Systems

Heterocycle annulation refers to the strategy of building a new heterocyclic ring onto an existing molecular scaffold. The aldehyde functional group in this compound is a versatile handle for initiating such cyclization reactions to form fused heterocyclic systems. These fused systems are common motifs in pharmaceuticals and natural products.

One common strategy is the Friedländer annulation , which involves the reaction of an ortho-amino aromatic aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., ethyl acetoacetate) to form a quinoline (B57606) ring. While the subject benzaldehyde lacks the ortho-amino group itself, it can be used in reactions with ortho-amino-substituted reagents to build fused systems.

Another approach involves a condensation reaction followed by intramolecular cyclization. For example, the benzaldehyde can react with an active methylene compound in a Knoevenagel condensation . If the other reactant contains an appropriately positioned nucleophile, a subsequent intramolecular cyclization can occur to form a fused ring. For example, reaction with a compound like 2-amino-malononitrile could lead to the formation of a fused pyridine ring.

Furthermore, multi-step sequences can be designed where the aldehyde is first converted into another functional group that facilitates cyclization. For instance, a Wittig reaction could convert the aldehyde to an alkene, which could then participate in a pericyclic reaction or a metal-catalyzed cyclization to form a new ring fused to the benzene (B151609) core.

Applications of 4 Benzyloxy 3 Chloro 5 Fluorobenzaldehyde and Its Derivatives in Non Biological Fields

Precursor in Materials Science and Polymer Chemistry

The presence of multiple functional groups on the benzene (B151609) ring of 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde makes it a promising building block in the fields of materials science and polymer chemistry. It is particularly noted for its potential as an organic monomer in the synthesis of Covalent Organic Frameworks (COFs) and other functional polymers.

Monomer Synthesis for Functional Polymers with Specific Optical or Electrical Properties

Substituted benzaldehydes are recognized for their utility in creating functional polymers through various polymerization reactions. The aldehyde group of this compound can participate in condensation reactions with appropriate co-monomers to form polymers with tailored properties. The incorporation of fluorine and chlorine atoms into the polymer backbone can significantly influence the material's electronic characteristics, solubility, and thermal stability. While specific studies on polymers derived exclusively from this compound are not yet prevalent in the literature, the principles of polymer chemistry suggest that it could be a valuable monomer for:

High-Performance Polymers: The halogen substituents are known to enhance flame retardancy and thermal resistance.

Polymers with Tunable Optoelectronic Properties: The aromatic nature of the monomer, combined with the electron-withdrawing effects of the halogens, can be exploited to create materials with specific light-absorbing or emitting properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Covalent Organic Frameworks (COFs): As an organic monomer, it can be used in the bottom-up synthesis of COFs. These are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The functional groups of the benzaldehyde (B42025) would allow for the creation of a pre-designed, ordered porous structure.

Table 1: Potential Polymer Properties Influenced by Monomer Structure

| Monomer Functional Group | Potential Influence on Polymer Properties |

| Aldehyde (-CHO) | Reactive site for polymerization (e.g., condensation reactions) |

| Benzyloxy group | Can influence solubility and processing characteristics |

| Chlorine (-Cl) | May enhance thermal stability and flame retardancy |

| Fluorine (-F) | Can modify electronic properties and increase chemical resistance |

Building Block for Liquid Crystals or Organic Semiconductors

The rigid structure of the benzaldehyde core, combined with the potential for modification, makes this compound an interesting candidate for the synthesis of liquid crystals and organic semiconductors.

Research has demonstrated that other benzaldehyde derivatives, such as 4-(benzyloxy)benzaldehyde (B125253), are effective precursors for liquid crystalline materials. mdpi.com The general approach involves the reaction of the aldehyde with an aniline (B41778) derivative to form a Schiff base, which often exhibits mesomorphic (liquid crystalline) properties. The benzyloxy group in this compound provides a flexible tail, while the substituted aromatic core contributes to the necessary structural anisotropy. The presence of halogen atoms can further influence the intermolecular interactions and, consequently, the liquid crystalline phase behavior and clearing points.

In the realm of organic semiconductors, the substituted benzaldehyde ring can be incorporated into larger conjugated systems. The electron-withdrawing nature of the chloro and fluoro substituents can be used to tune the energy levels (HOMO/LUMO) of the resulting material, which is a critical factor in the performance of organic electronic devices like transistors and solar cells.

Intermediates in the Synthesis of Agrochemicals (Focus on Synthetic Routes, Not Biological Activity)

Fluorinated organic compounds play a significant role in the agrochemical industry due to their enhanced efficacy and metabolic stability. Halogenated benzaldehydes are frequently used as key intermediates in the synthesis of pesticides and herbicides. For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) is a known intermediate for flumethrin, an insecticide. google.com

While specific synthetic routes for commercial agrochemicals starting from this compound are not publicly detailed, its structure suggests its potential as a valuable intermediate. The aldehyde functionality can be readily converted into other chemical groups, and the halogenated aromatic ring can form the core of a biologically active molecule. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis to reveal a more reactive functional group.

A plausible synthetic strategy would involve the reaction of the aldehyde group to build a more complex side chain, followed by modification or deprotection of the benzyloxy group to yield the final agrochemical product.

Role in Catalyst Design and Ligand Synthesis

The aldehyde functionality of this compound provides a convenient handle for the synthesis of more complex molecules that can act as ligands for metal catalysts. Through reactions such as reductive amination or condensation with amines, the aldehyde can be converted into a variety of nitrogen-containing moieties. These nitrogen atoms, along with other potential coordinating atoms in the molecule, can chelate to a metal center, forming a stable catalyst complex.

The electronic properties of the ligand, which are influenced by the chloro and fluoro substituents on the aromatic ring, can fine-tune the catalytic activity and selectivity of the metal center. For example, the electron-withdrawing nature of the halogens can affect the electron density at the metal, thereby influencing its reactivity in processes like cross-coupling reactions, hydrogenations, or polymerizations.

Advanced Chemical Reagents and Research Tools

In a broader context, this compound serves as a specialized reagent in chemical research. Its multi-functional nature allows for its use in the development of novel synthetic methodologies and as a starting material for the creation of complex molecular probes and materials for scientific investigation. Its availability as a research chemical facilitates its use in exploratory synthesis and the development of new chemical transformations.

Table 2: Summary of Non-Biological Applications

| Application Area | Role of this compound | Key Structural Features Utilized |

| Materials Science & Polymer Chemistry | Monomer for functional polymers and COFs | Aldehyde group, Halogen substituents |

| Building block for liquid crystals and organic semiconductors | Rigid aromatic core, Benzyloxy tail, Halogens | |

| Agrochemical Synthesis | Intermediate for complex active ingredients | Aldehyde functionality, Halogenated ring, Protecting benzyloxy group |

| Catalyst Design | Precursor for catalyst ligands | Aldehyde for functionalization, Electronic effects of halogens |

| Chemical Research | Versatile reagent for synthetic chemistry | Multiple reactive and modifiable sites |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies Leveraging Machine Learning and Artificial Intelligence for Retrosynthesis

AI algorithms can be trained on extensive datasets of known reactions to predict the most likely precursors for a given target molecule. For instance, an AI model could retrospectively identify 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) and benzyl (B1604629) bromide as optimal starting materials for 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde, based on the high success rate of Williamson ether syntheses in similar systems. chemicalbook.comchemicalbook.com Furthermore, these models can predict potential side reactions and byproducts, allowing for the proactive optimization of reaction conditions.

| Disconnection Bond | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C-O (Ether) | 3-chloro-5-fluoro-4-hydroxybenzaldehyde | Benzyl bromide | Williamson Ether Synthesis |

| C-Cl | 4-(Benzyloxy)-5-fluorobenzaldehyde | Chlorinating agent | Electrophilic Aromatic Substitution |

| C-F | 4-(Benzyloxy)-3-chlorobenzaldehyde | Fluorinating agent | Nucleophilic Aromatic Substitution |

| C-CHO | 1-(Benzyloxy)-2-chloro-4-fluorobenzene | Formylating agent | Formylation Reaction |

Exploration of Sustainable and Flow Chemistry Approaches for Aromatic Aldehyde Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. For the synthesis of aromatic aldehydes, sustainable approaches are being actively explored. This includes the use of greener solvents, catalysts, and reaction conditions.

Flow chemistry, in particular, offers significant advantages for the synthesis of compounds like this compound. chimia.ch By conducting reactions in continuous-flow reactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved selectivity, and safer reaction conditions, especially for exothermic or hazardous reactions. The modular nature of flow chemistry setups also allows for the seamless integration of multiple reaction steps, reducing the need for intermediate purification and minimizing solvent usage. beilstein-journals.org

Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Aldehyde Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Limited by stirring speed | Enhanced due to small reactor dimensions |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Scalability | Often challenging | Readily scalable by running for longer times |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Development of Advanced Spectroscopic Techniques for In Situ Mechanistic Analysis

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions are providing unprecedented insights into the transient intermediates and transition states that govern chemical transformations. For the synthesis of this compound, techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products in real-time.

This real-time data allows for the precise determination of reaction kinetics and the identification of key intermediates. For example, in the synthesis of the target molecule, in-situ spectroscopy could be used to monitor the deprotonation of the phenolic hydroxyl group and the subsequent nucleophilic attack on benzyl bromide, providing valuable information for optimizing the base and solvent system.

Integration of Computational Design in Rational Synthesis Planning and Reactivity Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. By using quantum mechanical calculations and molecular dynamics simulations, chemists can predict the reactivity of molecules and design more efficient synthetic routes. For this compound, computational models can be used to:

Predict Reactivity: Calculate the electron density and electrostatic potential of the starting materials to predict the most likely sites for chemical reactions.

Model Reaction Pathways: Simulate the entire reaction pathway to determine the activation energies of different steps and identify the rate-determining step.

Design Novel Catalysts: Computationally screen potential catalysts to identify those that can lower the activation energy and improve the efficiency of the synthesis.

This computational approach allows for the rational design of experiments, reducing the amount of trial-and-error required in the laboratory and accelerating the development of new synthetic methods.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde, and how do they influence its reactivity?

- Answer : The compound contains a benzyloxy group (providing steric bulk and lipophilicity), a chlorine atom at position 3 (electron-withdrawing), and a fluorine atom at position 5 (moderate electronegativity). These substituents collectively enhance electrophilicity at the aldehyde group, making it reactive toward nucleophilic additions (e.g., condensations or Grignard reactions). The meta-chloro and para-fluoro positions also influence regioselectivity in further functionalization .

Q. What are standard characterization techniques for verifying the purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the aldehyde proton typically appears as a singlet at ~10 ppm in H NMR.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClFO).

- Melting Point Analysis : Compare observed values (e.g., 46–49°C for analogs) with literature data to assess purity .

Q. How is this compound typically synthesized?

- Answer : A common route involves:

Benzylation : Reacting 3-chloro-5-fluoro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base (e.g., CsCO) in DMF at 80°C.

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) isolates the product.

- Key Considerations : Optimize reaction time (overnight stirring) and monitor by TLC to minimize byproducts like over-alkylated derivatives .

Advanced Research Questions

Q. How do competing substituent effects (Cl, F, benzyloxy) impact regioselectivity in cross-coupling reactions?

- Answer :

- Electrophilic Aromatic Substitution (EAS) : The chlorine atom at position 3 directs incoming electrophiles to the para position (relative to Cl), while the fluorine at position 5 exerts weaker ortho/para-directing effects.

- Cross-Coupling (e.g., Suzuki) : The benzyloxy group may sterically hinder coupling at position 4. Use DFT calculations to map electron density and validate with kinetic studies.

- Example : In Pd-catalyzed couplings, prioritize substrates with reduced steric hindrance (e.g., boronic acids with small substituents) .

Q. How can contradictory spectral data (e.g., unexpected H NMR shifts) be resolved during characterization?

- Answer :